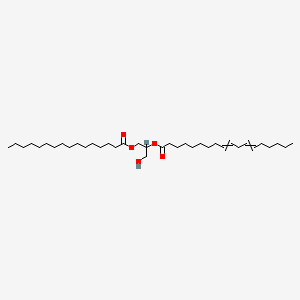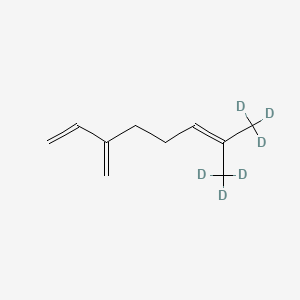
beta-Myrcene-d6
Overview
Description
Beta-Myrcene-d6, also known as 7-Methyl-3-methylene-1,6-octadiene, is an olefinic hydrocarbon monoterpene natural organic compound . It is widely found in essential oils and is produced mainly semi-synthetically from Myrcia . It is used as a key intermediate in the manufacturing of perfume chemicals .
Synthesis Analysis
Myrcene is often produced commercially by the pyrolysis (400 °C) of β-pinene, which is obtained from turpentine . A theoretical equilibrium model of the main synthesis reactions predicts that 93.5% yields of myrcene from β-pinene would be possible .Molecular Structure Analysis
The molecular formula of beta-Myrcene-d6 is C10H16 . The average mass is 136.234 Da and the monoisotopic mass is 136.125198 Da .Chemical Reactions Analysis
Myrcene has been used in the synthesis of polyHIPEs through high internal phase emulsions . It has also been used in the telomerisation of the renewable β-myrcene in a water/ethanol multiphase system .Physical And Chemical Properties Analysis
Beta-Myrcene-d6 is a colorless oil . It has a molar mass of 136.238 g·mol−1 and a density of 0.794 g/cm3 .Scientific Research Applications
Epoxidation of Poly-β-myrcene
Poly-β-myrcene, a polyunsaturated hydrocarbon-type biopolymer, is isolated from natural Chios mastic and epoxidized with peracetic acid formed in-situ . The reaction product, epoxidized poly-beta-myrcene, is a sustainable self-curing epoxy polymer capable of serving as an adhesive or matrix for green composites . The parameters affecting the rate of this acid-catalyzed reaction are studied and the most favorable conditions are determined .
Synthesis in Saccharomyces cerevisiae
Saccharomyces cerevisiae, a type of yeast, has been engineered for the synthesis of β-myrcene and (E)-β-ocimene . These are high-value monoterpenes that have been widely applied in foods, cosmetics, and medicines . However, large-scale commercial production of β-myrcene and (E)-β-ocimene is restricted by their production method that mainly involves extraction from plant essential oils . This study provides a new synthesis route for β-myrcene and (E)-β-ocimene .
Mass Spectrometry
Beta-Myrcene-d6 can be analyzed using mass spectrometry, a technique that helps identify the amount and type of chemicals present in a sample .
Terpene Profiles in Cannabis Strains
Beta-Myrcene-d6 is a terpene found in cannabis. Each unique combination of terpenes contributes to the unique scent, flavor profile, and effect of each cannabis strain .
Mechanism of Action
Target of Action
Beta-Myrcene, also known as 7-methyl-3-methylene-1,6-octadiene, is a monoterpene that is octa-1,6-diene bearing methylene and methyl substituents at positions 3 and 7 respectively . It is a natural phytochemical compound present in various plant species and possesses potent anti-inflammatory activity . The primary targets of beta-Myrcene are believed to be the CB-2 receptors in the body .
Mode of Action
Beta-Myrcene interacts with its targets by stimulating the release of endogenous opioids, thereby decreasing the detection of pain in the body . It also acts upon the CB-2 receptors in the body in much the same way as CBD, exhibiting anti-inflammatory, analgesic properties, and promoting cell apoptosis .
Biochemical Pathways
Beta-Myrcene affects several biochemical pathways. It has been found to contribute to the production and maintenance of the mucus layer of the gut, which when compromised, can lead to indigestion, acid reflux, infections, ulcers, and leaky gut syndrome . It also plays a role in the biotransformation of β-myrcene into value-added compounds, with enhanced organoleptic/therapeutic properties .
Pharmacokinetics
It is known that beta-myrcene is a component of volatile oil, suggesting that it may be rapidly absorbed and distributed throughout the body .
Result of Action
The action of beta-Myrcene results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory effects, pain relief, antibiotic properties, sedative effects, and antimutagenic properties . It also promotes cell apoptosis, which could be beneficial in the fight against cancer .
Action Environment
The action of beta-Myrcene can be influenced by environmental factors. For instance, it has been found in over 200 plants and was detected in the emissions of two representative plywood veneer dryers in the U.S . It is also present at a low relative abundance in the environment . Adherence to ever-changing regulations is necessary for the use of beta-Myrcene-d6 reference standards for environmental testing .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8,8,8-trideuterio-3-methylidene-7-(trideuteriomethyl)octa-1,6-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5,7H,1,4,6,8H2,2-3H3/i2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHWPYUMFXYFJY-XERRXZQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C)C=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCCC(=C)C=C)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676050 | |
| Record name | 7-(~2~H_3_)Methyl-3-methylidene(8,8,8-~2~H_3_)octa-1,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Myrcene-d6 | |
CAS RN |
75351-99-4 | |
| Record name | 7-(~2~H_3_)Methyl-3-methylidene(8,8,8-~2~H_3_)octa-1,6-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

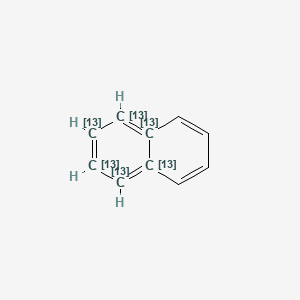

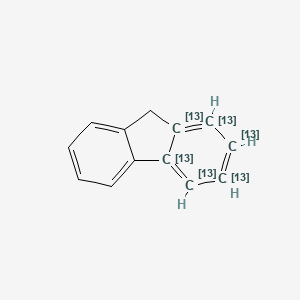


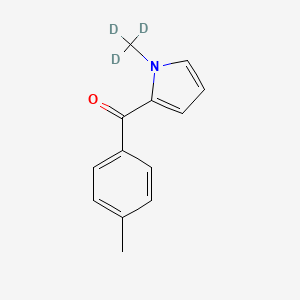

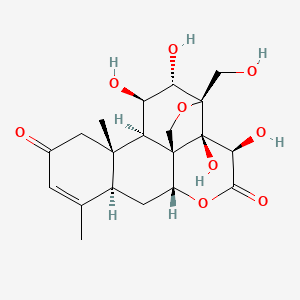
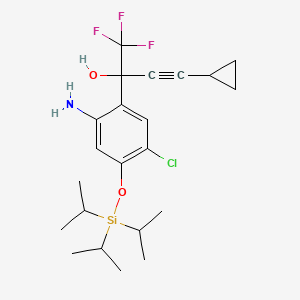
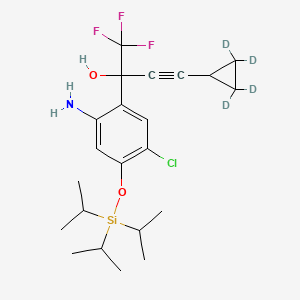
![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)

